pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC19920449
InChI: InChI=1S/C46H48N2O4S2/c1-5-9-15-29(7-3)27-47-43(39-23-21-37(53-39)35-25-31-17-11-13-19-33(31)51-35)41-42(45(47)49)44(48(46(41)50)28-30(8-4)16-10-6-2)40-24-22-38(54-40)36-26-32-18-12-14-20-34(32)52-36/h11-14,17-26,29-30H,5-10,15-16,27-28H2,1-4H3
SMILES:
Molecular Formula: C46H48N2O4S2
Molecular Weight: 757.0 g/mol

pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

CAS No.:

Cat. No.: VC19920449

Molecular Formula: C46H48N2O4S2

Molecular Weight: 757.0 g/mol

* For research use only. Not for human or veterinary use.

pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione -

Specification

Molecular Formula C46H48N2O4S2
Molecular Weight 757.0 g/mol
IUPAC Name 1,4-bis[5-(1-benzofuran-2-yl)thiophen-2-yl]-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-3,6-dione
Standard InChI InChI=1S/C46H48N2O4S2/c1-5-9-15-29(7-3)27-47-43(39-23-21-37(53-39)35-25-31-17-11-13-19-33(31)51-35)41-42(45(47)49)44(48(46(41)50)28-30(8-4)16-10-6-2)40-24-22-38(54-40)36-26-32-18-12-14-20-34(32)52-36/h11-14,17-26,29-30H,5-10,15-16,27-28H2,1-4H3
Standard InChI Key AHUQRGHAKJSUKU-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)C4=CC5=CC=CC=C5O4)C1=O)C6=CC=C(S6)C7=CC8=CC=CC=C8O7

Introduction

Chemical Structure and Molecular Design

Core Architecture and Substituent Effects

The pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione core consists of two fused pyrrole rings with ketone groups at the 1- and 4-positions, creating a rigid, planar structure conducive to strong π-π stacking interactions . This planarity enhances intermolecular charge delocalization, a critical factor for high charge carrier mobility. Substituents at the 3- and 6-positions profoundly influence solubility and optoelectronic properties:

  • Thienyl groups (e.g., in 3,6-di-2-thienyl-DPP) extend conjugation, red-shifting absorption into the near-infrared (NIR) region (λₐᵦₛ ≈ 800 nm) .

  • Brominated thienyl units (e.g., 3,6-bis(5-bromothiophen-2-yl)-DPP) serve as reactive sites for cross-coupling reactions, enabling polymerization into donor-acceptor copolymers .

  • Alkyl side chains (e.g., 2-octyldodecyl) enhance solubility in organic solvents without disrupting core planarity, facilitating solution processing into thin films with optimal crystallinity .

Table 1: Representative DPP Derivatives and Their Properties

SubstituentsMolecular Weight (g/mol)λₐᵦₛ (nm)Hole Mobility (cm² V⁻¹ s⁻¹)
3,6-Bis(5-bromothienyl)1019.27301.5 (OFET)
3,6-Di-2-thienyl850.5880010.5 (OFET)
3,6-Bis(4-bromophenyl)446.15200.013 (OTFT)

Synthesis and Functionalization

Core Synthesis via Condensation Reactions

The DPP core is typically synthesized through a four-component condensation of diketones, diesters, and amines. For example, reacting 1,4-diketones with thiophene- or benzene-diamines under acidic conditions yields the bicyclic structure with >98% purity . Bromination of thienyl-substituted DPP derivatives using N-bromosuccinimide (NBS) introduces reactive handles for subsequent Suzuki or Stille couplings .

Polymerization Strategies

DPP-based polymers are constructed via:

  • Stille coupling: Brominated DPP monomers (e.g., 3,6-bis(5-bromothiophen-2-yl)-DPP) react with distannylated donors like dithienothiophene (DTT), forming alternating copolymers with narrow bandgaps (1.3–1.5 eV) .

  • Direct arylation: Palladium-catalyzed C–H activation minimizes stoichiometric metal waste, achieving number-average molecular weights (Mₙ) > 50 kDa for enhanced charge transport .

Electronic and Optical Properties

Energy Level Engineering

The electron-deficient DPP core lowers the lowest unoccupied molecular orbital (LUMO) to −3.8 eV, facilitating electron acceptance in n-type semiconductors . Conversely, pairing DPP with electron-rich donors (e.g., dithienothiophene) raises the highest occupied molecular orbital (HOMO) to −5.2 eV, optimizing open-circuit voltages (Vᴏᴄ) in OPVs .

Charge Transport Mechanisms

Interchain π-π stacking distances of 3.4–3.6 Å enable mobilities up to 10.5 cm² V⁻¹ s⁻¹ in OFETs, as measured by space-charge-limited current (SCLC) and field-effect transistor (FET) configurations . Temperature-dependent mobility studies reveal thermally activated transport (activation energy ≈ 50 meV), indicative of hopping-dominated conduction .

Applications in Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)

DPP-DTT copolymers demonstrate exceptional p-type performance:

  • Mobility: 10.5 cm² V⁻¹ s⁻¹ (highest reported for solution-processed polymers) .

  • On/off ratio: >10⁶, ensuring precise current modulation .

  • Environmental stability: Unencapsulated devices retain >90% performance after 1,000 hours in ambient air, attributed to the low-lying HOMO (−5.4 eV) resisting oxidative degradation .

Organic Photovoltaics (OPVs)

In bulk heterojunction cells with PC₇₁BM acceptors:

  • Power conversion efficiency (PCE): 9.2% under AM 1.5G illumination .

  • External quantum efficiency (EQE): 75% at 720 nm, leveraging NIR absorption .

Recent Advances and Future Directions

Non-Fullerene Acceptors

DPP-based small molecules (e.g., ITIC derivatives) paired with polymeric donors achieve PCEs >12%, surpassing traditional fullerene systems .

Ternary Blend Systems

Incorporating DPP polymers as third components in PM6:Y6 blends enhances photon harvesting, pushing PCEs to 18.3% .

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